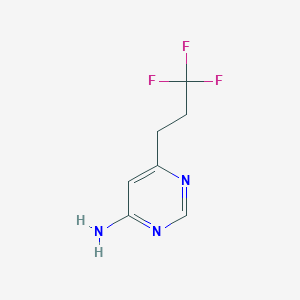

(1-氟-3-甲基环己基)甲胺

描述

“(1-Fluoro-3-methylcyclohexyl)methanamine” is a chemical compound with the molecular formula C8H16FN . It has an average mass of 145.218 Da and a monoisotopic mass of 145.126678 Da . This product is intended for research use only.

Molecular Structure Analysis

The molecular structure of “(1-Fluoro-3-methylcyclohexyl)methanamine” consists of 8 carbon atoms, 16 hydrogen atoms, and 1 fluorine atom . The exact spatial arrangement of these atoms, which is crucial for understanding the compound’s properties and reactivity, is not provided in the available resources.科学研究应用

抗抑郁样活性新芳氧乙基衍生物

对 1-(1-苯甲酰哌啶-4-基)甲胺的新型芳氧乙基衍生物的研究强调了它们作为血清素 5-HT1A 受体的“偏向激动剂”的潜力,显示出显着的抗抑郁样活性。这项研究提出了一种设计具有高选择性和良好药物特性的抗抑郁药物候选物的方法,表明在开发新精神健康治疗方法中,与 (1-氟-3-甲基环己基)甲胺 结构相似的化合物具有潜在的应用领域 (Sniecikowska 等人,2019)。

金属离子的化学传感器

合成了一种新型的光致变色二芳乙烯衍生物,用于选择性荧光/比色传感 Cu(II) 和 Zn(II),展示了化学衍生物在金属离子检测中的应用。这项研究展示了 (1-氟-3-甲基环己基)甲胺 等化合物作为化学传感器的开发潜力,为环境监测和分析化学做出贡献 (Guo 等人,2018)。

合成和分析表征

对 N-烷基-芳基环己胺的合成和分析表征的研究为法医学做出了贡献,有助于识别新的精神活性物质。这表明 (1-氟-3-甲基环己基)甲胺 在为新物质开发分析方法、增强药物安全性和法规遵从性方面的潜在应用 (Wallach 等人,2016)。

抑制产甲烷

对氟甲烷(甲氟烷)抑制产甲烷的研究揭示了氟化化合物对甲烷产生和氧化的影响。这表明 (1-氟-3-甲基环己基)甲胺 在研究温室气体排放和制定减缓气候变化策略方面具有潜在的环境应用 (Janssen & Frenzel,1997)。

作用机制

Target of Action

It is structurally similar to methenamine , a urinary tract antiseptic and antibacterial drug used for the prophylaxis and treatment of frequently recurring urinary tract infections .

Mode of Action

Formaldehyde is considered to be highly bactericidal .

Pharmacokinetics

Methenamine, a structurally similar compound, is readily absorbed from the gi tract . About 10–30% of the oral dose is hydrolyzed by gastric acidity to formaldehyde and ammonia .

Result of Action

Methenamine, a structurally similar compound, is used for prophylactic or suppressive treatment of frequently recurring urinary tract infections when long-term therapy is considered necessary .

Action Environment

The action of (1-Fluoro-3-methylcyclohexyl)methanamine is likely to be influenced by environmental factors such as pH. Methenamine, a structurally similar compound, works best when the urine has a low pH and is acidic .

生化分析

Biochemical Properties

(1-Fluoro-3-methylcyclohexyl)methanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions involves binding to specific active sites on enzymes, leading to either inhibition or activation of enzymatic activity. For instance, (1-Fluoro-3-methylcyclohexyl)methanamine has been shown to interact with aminotransferases, influencing amino acid metabolism .

Molecular Mechanism

At the molecular level, (1-Fluoro-3-methylcyclohexyl)methanamine exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in gene expression. Additionally, (1-Fluoro-3-methylcyclohexyl)methanamine can interact with transcription factors, modulating their activity and thereby influencing gene transcription .

Dosage Effects in Animal Models

The effects of (1-Fluoro-3-methylcyclohexyl)methanamine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity. At high doses, (1-Fluoro-3-methylcyclohexyl)methanamine can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes .

Metabolic Pathways

(1-Fluoro-3-methylcyclohexyl)methanamine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds. The compound can also affect metabolic flux and metabolite levels, leading to changes in cellular energy balance .

Transport and Distribution

Within cells and tissues, (1-Fluoro-3-methylcyclohexyl)methanamine is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, (1-Fluoro-3-methylcyclohexyl)methanamine can bind to plasma membrane transporters, facilitating its uptake into cells .

属性

IUPAC Name |

(1-fluoro-3-methylcyclohexyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16FN/c1-7-3-2-4-8(9,5-7)6-10/h7H,2-6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQDCFLYFHZWTEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)(CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S,4R)-4-[2-(4-ethylphenyl)ethynyl]oxolan-3-ol](/img/structure/B1531443.png)

![1-[3-(4-Chlorophenyl)prop-2-yn-1-yl]cyclopentan-1-ol](/img/structure/B1531444.png)

![(3S,4R)-4-[2-(3-methylphenyl)ethynyl]oxolan-3-ol](/img/structure/B1531445.png)

![2-[2-(Oxolan-3-yl)ethyl]piperidine hydrochloride](/img/structure/B1531450.png)

![3-[(Oxolan-3-yl)methyl]azetidine hydrochloride](/img/structure/B1531451.png)

![5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine dihydrochloride](/img/structure/B1531455.png)

![Diethyl 2-acetamido-2-[(8-acetyloxyquinolin-3-yl)methyl]propanedioate](/img/structure/B1531458.png)